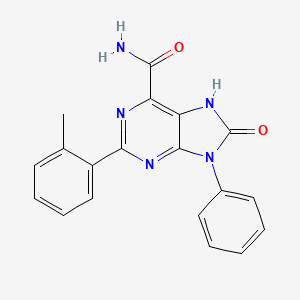

![molecular formula C9H9F3N2O2 B2932690 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1781636-40-5](/img/structure/B2932690.png)

2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

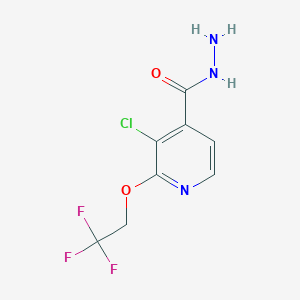

The compound “2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a trifluoromethyl group (-CF3), an imidazo[1,2-a]pyridine group, and a carboxylic acid group (-COOH). The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals due to its unique physicochemical properties . The imidazo[1,2-a]pyridine group is a fused heterocyclic system that is often found in bioactive compounds . The carboxylic acid group is a polar functional group that can participate in various chemical reactions and form hydrogen bonds, which can be important for biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[1,2-a]pyridine ring system, the trifluoromethyl group, and the carboxylic acid group. The electronic and steric properties of these groups would significantly influence the compound’s overall properties .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification reactions, and amide formation reactions. The aromatic imidazo[1,2-a]pyridine system could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability. The carboxylic acid group could allow the compound to form hydrogen bonds, which could influence its solubility and its interactions with biological targets .科学的研究の応用

Synthesis and Functionalization

- Imidazo[1,2-a]pyridines are synthesized through various methods, including the reaction of acid chlorides with diaminopyridine and the treatment of trifluoroacetonitrile with pyridinium derivatives. These methods yield diverse products, including 3H-imidazo[4,5-b]pyridine derivatives and 3-carboxylic acid forms of imidazo[1,2-a]pyridines, showcasing the versatility of these compounds in synthetic chemistry (Yıldırım, Kandemirli, & Demir, 2005); (Banks & Thomson, 1984).

Photo-Organocatalysis

- A study describes the transition-metal-free, visible-light-mediated trifluoromethylation of imidazo[1,2-a]pyridines using anthraquinone-2-carboxylic acid as the photo-organocatalyst. This highlights the role of imidazo[1,2-a]pyridines in photochemical reactions (Zhou, Xu, & Zhang, 2019).

Advanced Synthesis Techniques

- Imidazo[1,2-a]pyridine-2-carboxylic acids have been synthesized using continuous flow methods, representing an advance in the efficiency of their production. This technique is significant for the large-scale production of these compounds (Herath, Dahl, & Cosford, 2010).

Structural and Optical Properties

- Research on various derivatives of imidazo[1,2-a]pyridine has been conducted to study their structural and optical properties. These studies are crucial for understanding the potential applications of these compounds in material science and photophysics (Tomoda, Hirano, Saito, Mutai, & Araki, 1999).

Versatility in Organic Chemistry

- The imidazo[1,2-a]pyridine skeleton serves as a versatile platform for generating new types of stable N-heterocyclic carbenes. This versatility underlines the potential of these compounds in various organic chemistry applications (Alcarazo, Roseblade, Cowley, Fernández, Brown, & Lassaletta, 2005).

Green Chemistry Approaches

- Recent strategies in synthesizing imidazo[1,2-a]pyridine derivatives emphasize the use of green reagents and atom economy. This aligns with the broader goal of sustainable chemistry (Yu, Su, & Cao, 2018).

将来の方向性

作用機序

Target of Action

Similar compounds have been known to interact with various receptors and enzymes, influencing their function .

Mode of Action

It’s known that the trifluoromethyl group in organic compounds often contributes to the unique physicochemical properties, which can influence the interaction with its targets .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The presence of the trifluoromethyl group can influence the pharmacokinetic properties of the compound .

Result of Action

Similar compounds have been known to exert various effects at the molecular and cellular level .

特性

IUPAC Name |

2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c10-9(11,12)7-6(8(15)16)14-4-2-1-3-5(14)13-7/h1-4H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBVWFUOBGFUMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NC(=C2C(=O)O)C(F)(F)F)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

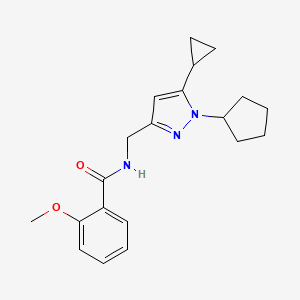

![(6aS)-2-ethyl-3-methyl-6a,7,8,9-tetrahydro-6H-pyrido[3',2':4,5]thieno[3,2-e]pyrrolo[1,2-a][1,4]diazepine-6,11(5H)-dione](/img/structure/B2932608.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2932612.png)

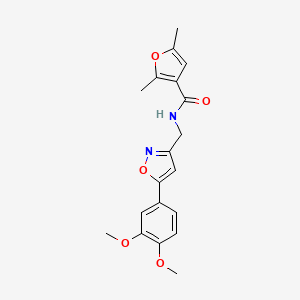

![2-[(2-methoxyphenyl)amino]-N-[(2-methoxyphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2932613.png)

![(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2932615.png)

![2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2932621.png)

![4-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2932622.png)

![N-(4-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2932626.png)

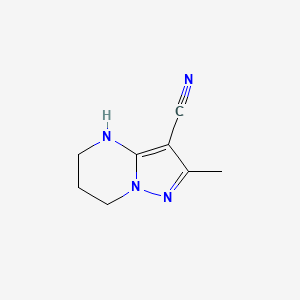

![1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2932628.png)

![2-cyano-3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2932629.png)